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Compound of Interest

Compound Name: LY2183240

Cat. No.: B1675615

For researchers and drug development professionals investigating the endocannabinoid
system, the selection of appropriate pharmacological tools is paramount. This guide provides a
detailed comparison of two widely studied inhibitors of Fatty Acid Amide Hydrolase (FAAH),
LY2183240 and URB597, with a focus on their selectivity. FAAH is the primary enzyme
responsible for the degradation of the endocannabinoid anandamide, and its inhibition is a key
strategy for enhancing endocannabinoid signaling.

Potency and Selectivity Profile

Both LY2183240 and URB597 are potent inhibitors of FAAH. However, their selectivity profiles
differ significantly, a critical consideration for interpreting experimental results and for
therapeutic development. URB597 is recognized for its high selectivity for FAAH, particularly
within the central nervous system. In contrast, LY2183240, while a potent FAAH inhibitor,
exhibits a more promiscuous profile, inhibiting multiple other serine hydrolases.

Table 1: Comparison of FAAH Inhibition by LY2183240 and URB597
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Species/Tissue

Key Selectivity

Compound Target IC50 (FAAH)
Source Notes
Exhibits relatively
oor selectivity;
FAAH, P y
) Mouse Brain inhibits several
LY2183240 Anandamide 12.4 nM
Membranes other brain
Reuptake .
serine
hydrolases.
Highly potent
Rat Brain and selective for
URB597 FAAH 5nM
Membranes FAAH in the
brain.[1]
Does not
significantly
Human Liver interact with a
3 nM ]
Microsomes broad panel of
other receptors
and enzymes.[1]
Table 2: Off-Target Activity of LY2183240 and URB597
Tissue Specificity of Off-
Compound Known Off-Targets .
Targeting
Multiple serine hydrolases )
LY2183240 Brain
(e.g., KIAA1363)
URB597 Carboxylesterases Peripheral tissues (e.g., liver)

Signaling Pathway of FAAH in Anandamide
Degradation

FAAH plays a crucial role in terminating the signaling of anandamide, a key endocannabinoid.

Anandamide is synthesized on demand from membrane lipid precursors in postsynaptic
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neurons and acts as a retrograde messenger, binding to and activating presynaptic
cannabinoid receptors (CB1). This activation leads to a reduction in neurotransmitter release.
The action of anandamide is terminated by its transport into the postsynaptic neuron, where it
is hydrolyzed by FAAH into arachidonic acid and ethanolamine.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Postsynaptic Neuron

NAPE-PLD

Synthesizes

Anandamide (AEA) <&

Uptake Retrograde signaling
Synaptjc Cleft
AEA Uptake Transporte> LY2183240 or URB597 Anandamide (AEA)
Inhibits Activates

Presynaptic Neuron

CB1 Receptor

Inhibits fusion

Y

Arachidonic Acid Ethanolamine

Neurotransmitter
Vesicles

Neurotransmitter
Release

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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